2-(ベンジルアミノ)-2-メチルプロパン酸メチルエステル塩酸塩

説明

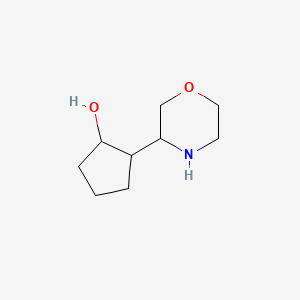

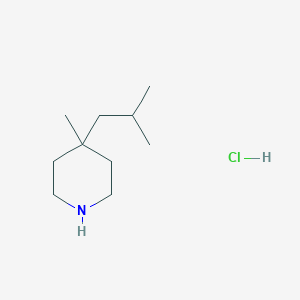

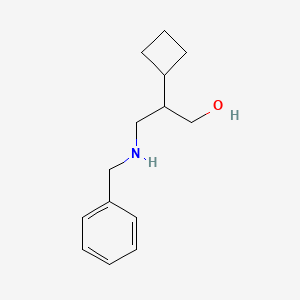

Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO2 and its molecular weight is 243.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

アミノ酸メチルエステルの合成

2-(ベンジルアミノ)-2-メチルプロパン酸メチルエステル塩酸塩は、アミノ酸メチルエステル塩酸塩の合成に使用できます . このプロセスは、トリメチルクロロシランの存在下でアミノ酸とメタノールを反応させることを含みます . この方法は、天然アミノ酸だけでなく、他の芳香族および脂肪族アミノ酸とも互換性があります .

有機合成における中間体

2-(ベンジルアミノ)-2-メチルプロパン酸メチルエステル塩酸塩から合成できるアミノ酸メチルエステルは、有機合成において重要な中間体です . それらは、ペプチド合成など、さまざまな分野で使用されてきました , 医薬品化学 , およびキラル源として .

ポリマー材料

2-(ベンジルアミノ)-2-メチルプロパン酸メチルエステル塩酸塩から得られるアミノ酸メチルエステルは、ポリマー材料の製造に使用されてきました . これらのポリマーは、包装材料から生体医用デバイスまで、幅広い用途を持つことができます。

抗酸化活性

2-(ベンジルアミノ)-2-メチルプロパン酸メチルエステル塩酸塩から合成できる一部のベンザミド化合物は、抗酸化活性を示すことが示されています . それらは、総抗酸化、フリーラジカルスカベンジング、および金属キレート化活性を示すことが判明しています .

抗菌活性

2-(ベンジルアミノ)-2-メチルプロパン酸メチルエステル塩酸塩から合成されたベンザミド化合物は、抗菌活性も示しています . それらは、さまざまな細菌に対するインビトロでの成長阻害活性をテストされています .

医療および製薬用途

2-(ベンジルアミノ)-2-メチルプロパン酸メチルエステル塩酸塩から合成できるベンザミドは、医療および製薬業界で広く使用されています . それらは、がん、高コレステロール血症、および多動性などのさまざまな状態の治療に使用されてきました .

Safety and Hazards

“Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride” is classified as a hazardous substance. It is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and is harmful to aquatic life . Precautionary measures include avoiding release to the environment, wearing protective clothing, and seeking immediate medical attention in case of exposure .

生化学分析

Biochemical Properties

Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with cholinergic receptors, potentially modulating neurotransmitter release and synaptic transmission . Additionally, it may interact with dopamine receptors, affecting dopamine signaling pathways . These interactions suggest that Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride could have implications in neurological research and drug development.

Cellular Effects

Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of cholinergic and dopaminergic signaling pathways, leading to changes in neurotransmitter release and synaptic plasticity . Furthermore, it may affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli . These effects highlight the potential of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride in studying cellular mechanisms and developing therapeutic interventions.

Molecular Mechanism

The molecular mechanism of action of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride involves its binding interactions with various biomolecules. It has been shown to bind to cholinergic and dopamine receptors, modulating their activity and downstream signaling pathways . Additionally, it may inhibit or activate specific enzymes, leading to changes in cellular metabolism and gene expression . These molecular interactions provide insights into the compound’s potential therapeutic applications and its role in modulating cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride may change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound may lead to changes in cellular responses, such as altered gene expression and metabolic activity . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s effects in vitro and in vivo.

Dosage Effects in Animal Models

The effects of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as modulating neurotransmitter release and receptor activity . At higher doses, it may induce toxic or adverse effects, including changes in motor activity and behavior . These dosage-dependent effects underscore the need for careful dose optimization in preclinical studies to ensure the compound’s safety and efficacy.

Metabolic Pathways

Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are catalyzed by enzymes such as cytochrome P450, which play a crucial role in the compound’s biotransformation and elimination . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported across cell membranes by transporter proteins, facilitating its uptake and accumulation in target tissues . Additionally, it may bind to plasma proteins, influencing its distribution and bioavailability . These transport and distribution mechanisms are critical for understanding the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride exhibits specific subcellular localization, which may affect its activity and function. The compound may be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications . This subcellular localization can influence the compound’s interactions with biomolecules and its overall cellular effects . Understanding the subcellular localization of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride is essential for elucidating its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

methyl 2-(benzylamino)-2-methylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-12(2,11(14)15-3)13-9-10-7-5-4-6-8-10;/h4-8,13H,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXQEKLHPGZKFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)NCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile hydrochloride](/img/structure/B1382329.png)

![7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1382332.png)

![Tert-butyl 6,6-dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1382342.png)

![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}ethanethioamide](/img/structure/B1382346.png)

![4-Amino-1-{2-[(2-methoxyethyl)(methyl)amino]ethyl}pyrrolidin-2-one dihydrochloride](/img/structure/B1382348.png)